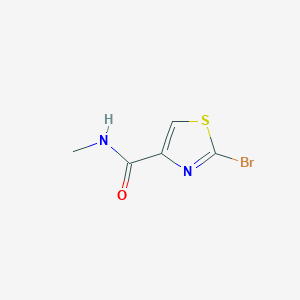

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-bromo-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIJFKYLPGNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727795 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092942-42-1 | |

| Record name | 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from a 2-bromothiazole derivative or its esters/carboxylic acids.

- Introducing or converting the 4-position substituent to a carboxamide.

- Methylating the amide nitrogen to obtain the N-methyl derivative.

Synthesis from 2-Bromo-4-thiazolecarboxylic Acid (ChemicalBook)

An alternative route involves:

Preparation of 2-Bromo-4-thiazolecarboxylic acid:

- Hydrolysis of ethyl 2-bromothiazole-4-carboxylate using sodium hydroxide in methanol at 0 °C for 2 hours.

- Acidification of the reaction mixture precipitates the acid with a high yield (~93%).

-

- The acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Subsequent amidation with methylamine or methyl ammonium salts yields the N-methyl carboxamide.

This route is efficient and provides high purity intermediates, suitable for laboratory and pilot scale synthesis.

Amide Formation via Coupling Reactions (Literature Example)

In research contexts, amide formation often uses coupling reagents:

- DCC (N,N'-Dicyclohexylcarbodiimide) or similar carbodiimides are used to activate carboxylic acids or acid derivatives.

- Reaction of 2-bromo-N-substituted acetamides with amines in solvents like dry acetone under mild conditions yields the target amides.

- This method allows for selective N-methylation by using methylamine or methyl-substituted amines during coupling.

Comparative Data Table of Preparation Routes

| Step / Parameter | One-Pot Industrial Synthesis (Patent) | Hydrolysis & Amidation (ChemicalBook) | Coupling Reaction (Research) |

|---|---|---|---|

| Starting Material | 2-Bromothiazole | Ethyl 2-bromothiazole-4-carboxylate | 2-Bromo-N-substituted acetamide |

| Key Reagents | n-Butyllithium, CO2, SOCl2, NH3 | NaOH, HCl, SOCl2, Methylamine | DCC, methylamine, dry acetone |

| Solvents | MTBE or THF, Methylene dichloride | Methanol, aqueous media, organic solvents | Dry acetone |

| Reaction Temperature | -75 °C to 46 °C | 0 °C to room temperature | Room temperature |

| Yield (%) | 53–58 (overall) | ~93 (acid step), ~80–90 (amide step) | Moderate to high (variable) |

| Scalability | High (industrial scale) | Moderate (lab to pilot scale) | Lab scale |

| Safety & Environmental Impact | Low toxicity reagents, one-pot | Uses strong base and acid, moderate | Uses carbodiimides, moderate waste |

| Complexity | Moderate, one-pot | Multi-step, isolation required | Multi-step, purification required |

Research Findings and Notes

- The industrial method using 2-bromothiazole is advantageous for cost efficiency, safety, and scalability , avoiding expensive or toxic reagents such as vinyl chloroformate used in older methods.

- Hydrolysis of esters to acids followed by amidation is a well-established route providing high yields and purity but involves more isolation steps.

- Coupling reactions with carbodiimides allow for flexible N-substitutions and are frequently used in medicinal chemistry research for analog synthesis.

- N-Methylation is typically achieved by direct amidation with methylamine or post-amide formation methylation using methylating agents under controlled conditions.

- Purification typically involves crystallization or chromatographic methods depending on scale and purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:

Mechanistic Insight : The electron-deficient thiazole ring facilitates aryl/hetaryl group introduction via palladium-catalyzed cross-coupling or direct substitution with amines under mild basic conditions .

Functionalization of the Carboxamide Group

The N-methyl carboxamide moiety participates in hydrolysis and condensation reactions:

Key Application : Hydrolysis to the carboxylic acid enables further derivatization, such as esterification or conversion to acyl chlorides for nucleophilic substitutions .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at position 5 (meta to bromine), though reactivity is moderated by electron-withdrawing groups:

Limitation : Strong electron withdrawal from bromine and the carboxamide group reduces ring reactivity, necessitating harsh conditions .

Reduction and Oxidation Reactions

Controlled redox transformations target specific functional groups:

Caution : Over-reduction of the thiazole ring or decarboxylation may occur under vigorous conditions.

Metal-Halogen Exchange and Directed Metallation

The bromine atom enables lithiation for further functionalization:

Example : Quenching with CO₂ yields 2-carboxy-N-methyl-1,3-thiazole-4-carboxamide, a bifunctional building block .

Photocatalytic Reactions

Emerging methods leverage visible-light catalysis for C–Br bond activation:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Sources |

|---|---|---|---|---|

| C–H Arylation | [Ir(ppy)₃], aryl diazonium salt, blue LED | 2-Aryl-N-methyl-1,3-thiazole-4-carboxamide | Eco-friendly, high functional group tolerance |

Advantage : Avoids transition metals like palladium, reducing cost and toxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound was found to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

1.2 Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. Its ability to inhibit the p38 MAP kinase pathway suggests that it may be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and Crohn's disease . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance its anti-inflammatory effects .

Pharmacological Insights

2.1 Cytokine Inhibition

This compound has shown promise in inhibiting cytokine production, specifically tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for managing autoimmune diseases and other inflammatory conditions . The compound's mechanism involves blocking signaling pathways that lead to cytokine release, providing a therapeutic avenue for cytokine-mediated diseases.

2.2 Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and liver cancer cells. Results indicated that the compound induces apoptosis in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents . The IC50 values obtained from these studies suggest that it may be more effective than some established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhances antimicrobial activity |

| Methyl group at N-position | Increases solubility and bioavailability |

| Variations in thiazole ring | Alters potency against specific targets |

These insights guide future synthetic efforts aimed at developing more potent derivatives.

Case Studies

Several case studies have underscored the applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics . -

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variations

4-Bromo-N-methyl-1,3-thiazole-2-carboxamide (CAS: 959755-98-7)

- Molecular Formula : C₅H₅BrN₂OS (same as the target compound).

- Key Differences : Bromine at position 4 and carboxamide at position 2.

- For example, bromine at position 4 may be less accessible for nucleophilic attack compared to position 2, influencing synthetic pathways .

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS: 551907-13-2)

- Molecular Formula : C₁₀H₈BrN₃O₂S.

- Key Differences : Incorporates a brominated furan ring instead of a thiazole.

- Implications : The furan moiety introduces additional oxygen-based polarity, which may enhance solubility in polar solvents. This structural variation expands applications in heterocyclic chemistry and drug design .

Functional Group Modifications

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

- Molecular Formula: C₅H₄BrNO₂S.

- Key Differences : Replaces the carboxamide group with a carboxylic acid.

- Implications : The carboxylic acid enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor for ester/amide derivatives .

4-Bromo-5-methyl-1,3-thiazole-2-carbaldehyde (CAS: 1344734-22-0)

Complex Derivatives and Fused Systems

6-Bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine (CAS: 886372-92-5)

- Molecular Formula : C₇H₅BrN₂S.

- Key Differences : Fused pyridine-thiazole ring system.

- Implications : The extended π-system may improve fluorescence properties or binding affinity in biological targets, relevant to materials science or medicinal chemistry .

DAMPTC (2-[(3,4-Dichlorophenyl)amino]-N-[3-(morpholin-4-yl)propyl]-1,3-thiazole-4-carboxamide)

Comparative Properties Table

Biological Activity

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and enzyme inhibition studies. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H6BrN3OS |

| Molecular Weight | 221.09 g/mol |

| CAS Number | 1092942-42-1 |

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antibacterial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC) . The structural modifications at the C-2 and C-4 positions of the thiazole ring have been critical in enhancing this activity.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated several thiazole derivatives against liver carcinoma cell lines (HEPG2) using MTT assays. The results indicated that certain structural modifications could significantly enhance cytotoxicity, with IC50 values indicating effective concentrations for reducing cell viability .

Table 1: Cytotoxicity of Thiazole Derivatives Against HEPG2 Cell Line

Enzyme Inhibition

Thiazoles are known for their ability to inhibit various enzymes. For example, studies have demonstrated that compounds with similar structures can inhibit the activity of key enzymes involved in cancer progression and metabolic disorders. The mechanism typically involves binding to active sites and altering enzyme conformation .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that the presence of electron-withdrawing groups (such as bromine) at specific positions enhances biological activity by improving lipophilicity and interaction with biological targets. Modifications at the nitrogen and carbon positions also play a crucial role in determining the efficacy and selectivity of these compounds against specific pathogens or cancer cells .

Case Studies

- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The study found that specific substitutions at the C-2 position significantly increased potency while maintaining selectivity for mycobacterial species over non-target bacteria .

- Cytotoxicity Evaluation : In a study assessing various thiazoles for anticancer properties, it was found that this compound exhibited promising cytotoxic effects against HEPG2 cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutics .

Q & A

Q. Key considerations :

- Control reaction temperature to avoid decomposition of the bromothiazole core.

- Monitor reaction progress using TLC or LC-MS to confirm product formation .

Basic: How is the structural characterization of this compound validated?

Q. Methodology :

Q. Validation criteria :

- Compare experimental data with computed spectra (e.g., using Gaussian or ADF software) .

- Cross-reference with analogs like 2-bromo-4-phenyl-1,3-thiazole to confirm substituent effects .

Advanced: How can low yields in the synthesis of this compound be addressed?

Q. Root causes and solutions :

- Impurity in starting materials : Use high-purity (>95%) 2-bromo-1,3-thiazole-4-carboxylic acid (validated by HPLC) .

- Side reactions : Optimize solvent choice (e.g., acetonitrile over DMF for faster kinetics) and add scavengers like DIEA to neutralize acidic byproducts .

- Incomplete amide coupling : Increase equivalents of coupling agents (e.g., 1.2–1.5 eq. HATU) and methylamine (2.0 eq.) .

Case study : A 6% yield for a related thiazole carboxamide was improved to 67% by switching from pyridine to triethylamine as a base .

Advanced: How do electronic effects of the bromine substituent influence reactivity in downstream modifications?

Q. Mechanistic insights :

- The electron-withdrawing bromine at the 2-position activates the thiazole ring for nucleophilic aromatic substitution (e.g., Suzuki couplings at the 4- or 5-positions) .

- Steric hindrance : Bromine’s bulkiness may slow reactions at adjacent positions, requiring higher temperatures (e.g., 80–100°C for Pd-catalyzed cross-couplings) .

Q. Experimental validation :

- Compare reactivity with non-brominated analogs (e.g., N-methyl-1,3-thiazole-4-carboxamide) using kinetic studies .

- Computational modeling (DFT) to map charge distribution and reactive sites .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Common discrepancies :

Q. Resolution strategies :

- Standardize solvent systems (e.g., CDCl3 for NMR) and instrument parameters .

- Validate with orthogonal methods (e.g., X-ray vs. NMR for tautomer confirmation) .

Advanced: What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Challenges :

Q. Solutions :

- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Employ SHELX software for refining twinned or low-quality diffraction data .

Advanced: How to design bioactivity studies for this compound analogs?

Q. Methodology :

- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, proteases) based on docking studies .

- Assay design :

- Use fluorescence polarization for binding affinity measurements.

- Test against structurally related compounds (e.g., 5-bromo-1,3-thiazole-4-carboxamide) to isolate substituent effects .

Q. Data interpretation :

- Correlate IC50 values with electronic descriptors (Hammett constants) to quantify bromine’s impact .

Advanced: What are the best practices for stability testing of this compound under experimental conditions?

Q. Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.